![molecular formula C9H8N2OS B2730865 N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide CAS No. 865546-00-5](/img/structure/B2730865.png)
N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide” is a heterocyclic amide derivative . It has a molecular formula of C9H8N2OS . This compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Synthesis Analysis
The synthesis of “N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide” involves a two-step reaction . The first step involves the formation of an acid chloride intermediate. The second step involves a reaction between the key intermediates .Molecular Structure Analysis
The molecular structure of “N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
“N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide” was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis
“N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide” has a molecular formula of C9H8N2OS and an average mass of 192.238 Da . The most important contributions to the Hirshfeld surface are H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) .Scientific Research Applications
Synthesis and Structural Investigation
“N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide” is a novel heterocyclic amide derivative. It is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The compound is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
Crystal Structure Determination
The crystal packing of this compound is stabilized by C−H···N and N−H···N hydrogen bonds . This property is important for understanding the compound’s stability and potential applications in materials science.
Computational Investigation
The compound has been investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Such computational studies can provide insights into the compound’s electronic structure and reactivity.
Interaction with DNA Bases
Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) . This suggests potential applications in the field of biochemistry and drug design.
Antioxidant Activity
An ABTS antioxidant assay was used to evaluate the in vitro antioxidant activity of the compound . The compound exhibited moderate antioxidant activity, indicating its potential use in health-related applications.
Antimicrobial Activity
The antimicrobial activity of the compound was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains . It also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) . This suggests that the compound could be used in the development of new antimicrobial agents.
Mechanism of Action
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-5-7-3-4-13-9(7)11-8(12)6-1-2-6/h3-4,6H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWMJAUJURFMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)cyclopropanecarboxamide |
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